6-Amino-1-methyl-5-nitrosouracil
CAS No.: 6972-78-7
Cat. No.: VC21097378
Molecular Formula: C5H6N4O3
Molecular Weight: 170.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6972-78-7 |
---|---|
Molecular Formula | C5H6N4O3 |
Molecular Weight | 170.13 g/mol |
IUPAC Name | 6-amino-1-methyl-5-nitrosopyrimidine-2,4-dione |
Standard InChI | InChI=1S/C5H6N4O3/c1-9-3(6)2(8-12)4(10)7-5(9)11/h6H2,1H3,(H,7,10,11) |
Standard InChI Key | AHOWVSJPUQTRNN-UHFFFAOYSA-N |
SMILES | CN1C(=C(C(=O)NC1=O)N=O)N |
Canonical SMILES | CN1C(=C(C(=O)NC1=O)N=O)N |
Appearance | Red powder |
Introduction
Chemical Identity and Basic Properties
6-Amino-1-methyl-5-nitrosouracil is a nitroso-substituted pyrimidine derivative with the molecular formula C₅H₆N₄O₃ and a molecular weight of 170.13 g/mol . The compound is typically observed as a violet powder and contains several functional groups that contribute to its chemical reactivity and potential applications.
Identifiers and Nomenclature
The compound is identified through various standardized chemical identifiers as presented in Table 1.
Table 1: Chemical Identifiers of 6-Amino-1-methyl-5-nitrosouracil
Structural Characteristics
The molecular structure of 6-Amino-1-methyl-5-nitrosouracil features a uracil core with specific substitutions that define its chemical behavior and properties.
Core Structure and Functional Groups
The compound contains a pyrimidine ring system with the following key structural elements:
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A uracil core (pyrimidine-2,4-dione)
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A methyl (CH₃) substituent at the N1 position
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An amino (NH₂) group at the C6 position
These structural features, particularly the nitroso group, contribute significantly to the compound's reactivity and potential applications in coordination chemistry and biochemical research.
Physical and Chemical Properties
Understanding the physical and chemical properties of 6-Amino-1-methyl-5-nitrosouracil is essential for its proper handling, storage, and application in various research settings.
Physical Properties
The compound exhibits distinctive physical characteristics as outlined in Table 2.
Table 2: Physical Properties of 6-Amino-1-methyl-5-nitrosouracil
Property | Value/Description |
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Appearance | Violet powder |
Melting Point | >300°C |
Molecular Weight | 170.13 g/mol |
Storage Temperature | -20°C (recommended) |
Shipping Temperature | Room Temperature |
Chemical Properties
The chemical behavior of 6-Amino-1-methyl-5-nitrosouracil is largely dictated by its functional groups, particularly the nitroso and amino substituents. The nitroso group at the C5 position is especially significant, as it enhances the compound's ability to form complexes with various metal ions, including platinum(II) . This property has implications for its potential applications in coordination chemistry and medicinal research.
Synthesis and Preparation Methods
The synthesis of 6-Amino-1-methyl-5-nitrosouracil typically involves the nitrosation of appropriate uracil precursors. Several approaches have been documented in the literature.
Nitrosation Reaction
The most common synthetic route involves the nitrosation of 6-amino-1-methyluracil using sodium nitrite under acidic conditions . This process is similar to the preparation methods described for related compounds such as 6-Amino-1,3-dimethyl-5-nitrosouracil, which involves the reaction of the corresponding aminouracil derivative with nitrosating agents .
The patent DE4123472A1 describes an improved method for preparing 1,3-disubstituted 6-amino-5-nitroso-uracil derivatives by reacting the appropriate 6-amino-uracil derivatives with nitrate in a medium consisting of water-soluble carboxylic acid . While this patent focuses on disubstituted derivatives, the nitrosation principles can be applied to the synthesis of 6-Amino-1-methyl-5-nitrosouracil as well.
Reaction Conditions
Critical parameters for successful synthesis include:
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Temperature control (typically below room temperature)
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pH adjustment (acidic conditions)
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Appropriate stoichiometry of reagents
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Proper selection of reaction medium
These factors significantly influence the yield and purity of the final product.
First Aid Measures
In case of exposure, the following first aid measures should be taken :
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Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
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Skin Contact: Get medical aid if irritation develops or persists. May be harmful if absorbed through the skin.
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Inhalation: Move to fresh air and seek medical attention if respiratory symptoms develop.
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Ingestion: Seek medical attention immediately.
Applications in Scientific Research
6-Amino-1-methyl-5-nitrosouracil has several applications in scientific research, particularly in chemistry and biochemistry.
Coordination Chemistry
One of the significant properties of 6-Amino-1-methyl-5-nitrosouracil is its ability to form complexes with metal ions. Spectrophotometric investigations have studied its interactions with bivalent metal ions, including cobalt(II) and copper(II) . This property makes it valuable in coordination chemistry research.
Medicinal Chemistry
As a modified nucleobase, 6-Amino-1-methyl-5-nitrosouracil may have potential applications in medicinal chemistry. Related uracil derivatives have been studied as inhibitors of thymidine phosphorylase , suggesting possible directions for research on the biological activities of this compound.
Spectroscopic Characteristics
Spectroscopic methods are essential for characterizing 6-Amino-1-methyl-5-nitrosouracil and studying its interactions with other molecules.
Spectrophotometric Studies
Research has investigated the spectrophotometric properties of 6-Amino-1-methyl-5-nitrosouracil and its interactions with bivalent metal ions in methanol . These studies provide valuable insights into the compound's electronic structure and its ability to form coordination compounds.
The nitroso group in this compound exhibits distinctive spectroscopic characteristics, including:
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Characteristic IR absorption bands (N=O stretch)
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UV-Visible absorption patterns that are influenced by pH and solvent conditions
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NMR spectral features that reflect the electronic environment of the functional groups
Comparison with Related Compounds
Understanding the similarities and differences between 6-Amino-1-methyl-5-nitrosouracil and structurally related compounds provides valuable context for its properties and potential applications.
Comparison with 6-Amino-1,3-dimethyl-5-nitrosouracil
A closely related compound is 6-Amino-1,3-dimethyl-5-nitrosouracil (CAS: 6632-68-4 or 58537-55-6), which differs by having an additional methyl group at the N3 position. This structural difference affects various properties, including:
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Molecular weight (184.15 g/mol vs. 170.13 g/mol)
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Solubility characteristics
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Chemical reactivity
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Spectroscopic properties
Comparison Table of Uracil Derivatives
Table 4: Comparison of 6-Amino-1-methyl-5-nitrosouracil with Related Compounds
Property | 6-Amino-1-methyl-5-nitrosouracil | 6-Amino-1,3-dimethyl-5-nitrosouracil |
---|---|---|
CAS Number | 6972-78-7 | 6632-68-4/58537-55-6 |
Molecular Formula | C₅H₆N₄O₃ | C₆H₈N₄O₃ |
Molecular Weight | 170.13 g/mol | 184.15 g/mol |
N3 Substitution | Hydrogen | Methyl |
IUPAC Name | 6-amino-1-methyl-5-nitrosopyrimidine-2,4-dione | 6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione |
The additional methyl group in 6-Amino-1,3-dimethyl-5-nitrosouracil alters its electronic distribution and steric properties, potentially affecting its interactions with biological systems and its behavior in chemical reactions.
Supplier | Product Code/Catalog Number | Purity | Package Size |
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Sigma-Aldrich | 566969 | 97% | 25 g |
LGC Standards | TRC-A616980 | Not specified | Neat |
Amerigo Scientific | Not specified | 97% | Not specified |
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